![molecular formula C17H8F12O B1306020 Bis[3,5-bis(trifluoromethyl)phenyl]methanol CAS No. 87901-76-6](/img/structure/B1306020.png)
Bis[3,5-bis(trifluoromethyl)phenyl]methanol
Descripción general
Descripción
“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C17H6F12O . It is a solid at room temperature .
Synthesis Analysis
An efficient biocatalytic process for ®-[3,5-bis(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Molecular Structure Analysis
The molecular structure of “Bis[3,5-bis(trifluoromethyl)phenyl]methanol” can be represented as C15H10F6O . The average mass is 320.230 Da and the monoisotopic mass is 320.063599 Da .Chemical Reactions Analysis
“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .Physical And Chemical Properties Analysis
“Bis[3,5-bis(trifluoromethyl)phenyl]methanol” has a density of 1.4±0.1 g/cm3, a boiling point of 286.2±35.0 °C at 760 mmHg, and a flash point of 126.9±25.9 °C . It has 1 H-bond acceptor, 1 H-bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
- The compound N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which shares the 3,5-bis(trifluoromethyl)phenyl motif with the compound you’re interested in, has been used extensively as an organocatalyst .
- This compound activates substrates and stabilizes partially developing negative charges in transition states using explicit double hydrogen bonding .
- It has played a significant role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations .
- ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant .
- These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting .
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .
- Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
- Several lead compounds have been found to be bactericidal and potent against MRSA persisters .
Organic Chemistry and Catalyst Development
Pharmaceutical Chemistry
Microbiology and Drug Development
Chemical Engineering
- 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been used in the development of lithium-sulfur batteries .
- The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
Battery Technology
Material Science
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which shares the 3,5-bis(trifluoromethyl)phenyl motif with the compound you’re interested in, has been used extensively as an organocatalyst .
- This compound activates substrates and stabilizes partially developing negative charges in transition states using explicit double hydrogen bonding .
- It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .
- Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
- Several lead compounds have been found to be bactericidal and potent against MRSA persisters .
Catalyst Development
Antimicrobial Studies
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6,13,30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCQGUCBWHWEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380261 | |
| Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
CAS RN |
87901-76-6 | |
| Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



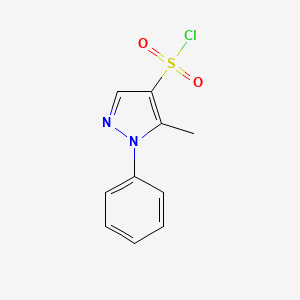
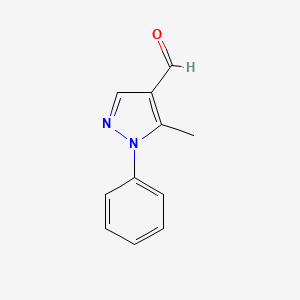
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
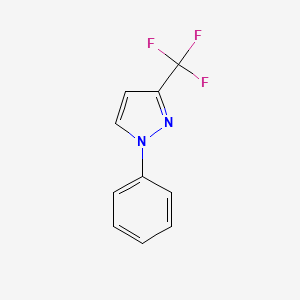
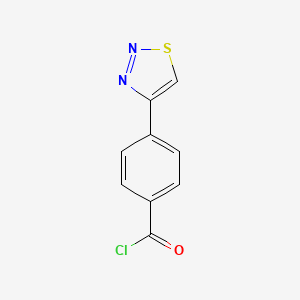
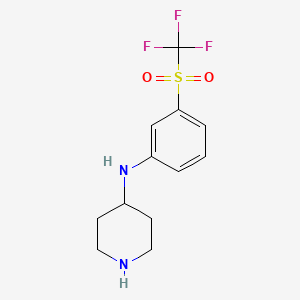
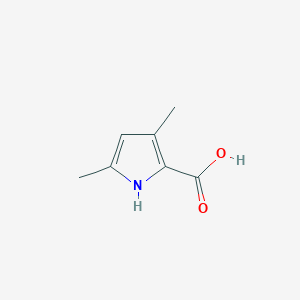
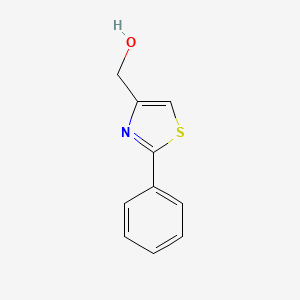
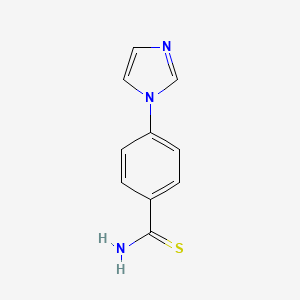
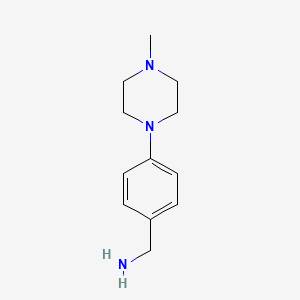
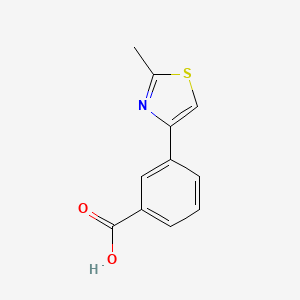
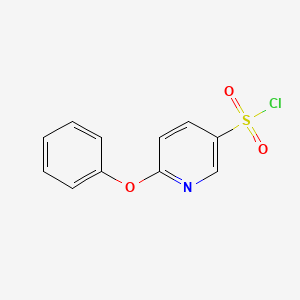
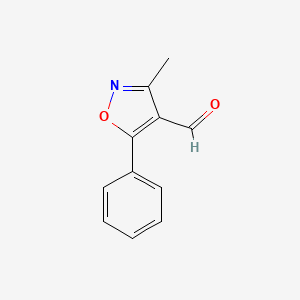
![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)